Atorvastatin magnesium

Amorphous Solid Dispersion Chemical Stability Pharmaceutical Development

Select Atorvastatin magnesium for your next formulation project. Its 1-2% chemical degradation at 80°C (vs. ~5% for the calcium salt) makes it the superior starting material for amorphous solid dispersions via hot melt extrusion. With an intermediate glass transition temperature, it offers an optimal balance of physical stability and processability for polymer matrix screening. Ensure your research uses the correct counterion—methods optimized for atorvastatin calcium are not directly transferable. Ideal for generic drug formulation, stability studies, and predictive modeling of glass-forming ability.

Molecular Formula C66H68F2MgN4O10
Molecular Weight 1139.6 g/mol
CAS No. 874114-41-7
Cat. No. B1665824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin magnesium
CAS874114-41-7
SynonymsAtorvastatin magnesium anhydrous, Atorvastatin magnesium
Molecular FormulaC66H68F2MgN4O10
Molecular Weight1139.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2]
InChIInChI=1S/2C33H35FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1
InChIKeyMZUOYVUQORIPHP-MNSAWQCASA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Magnesium (CAS 874114-41-7): A Magnesium Salt of Atorvastatin for Hyperlipidemia Research and Formulation


Atorvastatin magnesium (CAS 874114-41-7), also known as Atorvastatin Mg, is a magnesium salt form of the HMG-CoA reductase inhibitor atorvastatin. As a member of the statin class, it shares the core mechanism of action with other atorvastatin salts, functioning as a potent and selective competitive inhibitor of the rate-limiting enzyme in cholesterol biosynthesis [1]. The compound exists in a specific stoichiometry (C66H68F2MgN4O10) and can form various solid-state structures, including crystalline and amorphous phases. These physical forms significantly influence its stability, solubility, and processability, making it a critical subject of study in pharmaceutical development and advanced formulation [2].

Why Atorvastatin Magnesium Cannot Be Readily Substituted by Other Atorvastatin Salts


Different salt forms and counterions of atorvastatin, such as the commonly used calcium salt, are not interchangeable in all research and development contexts. The choice of counterion profoundly impacts the physical and chemical properties of the amorphous solid dispersion, which is a key strategy for improving the dissolution and bioavailability of this BCS Class II drug [1]. Critical performance-defining parameters, including glass transition temperature (Tg), devitrification tendency, and chemical stability under stress, are all counterion-dependent [2]. Consequently, a formulation or analytical method optimized for atorvastatin calcium may fail or perform sub-optimally when applied to the magnesium salt, necessitating specific, evidence-based selection for any given research or industrial application.

Quantitative Evidence for Differentiating Atorvastatin Magnesium from its Closest Analogs


Amorphous Atorvastatin Magnesium vs. Calcium: Higher Chemical Stability at Elevated Temperatures

In a direct comparison of amorphous forms generated from crystalline salts, atorvastatin magnesium (ATV Mg) exhibited significantly lower chemical degradation than atorvastatin calcium (ATV Ca) under accelerated stability conditions. After 48 hours at 80°C, ATV Ca showed approximately 5% degradation, while ATV Mg showed only 1-2% degradation, representing a 3-4% absolute reduction in degradation [1].

Amorphous Solid Dispersion Chemical Stability Pharmaceutical Development

Amorphous Atorvastatin Magnesium vs. Calcium: Intermediate Glass Transition Temperature (Tg)

The glass transition temperature (Tg) of amorphous atorvastatin salts, a key predictor of physical stability, varies significantly with the counterion. A direct head-to-head study quantified the Tg values for the sodium, magnesium, and calcium salts, establishing the following order: ATV Ca > ATV Mg > ATV Na [1]. The exact numerical values are not provided in the abstract, but the rank order clearly positions ATV Mg as having an intermediate Tg relative to the more stable (higher Tg) ATV Ca and the less stable (lower Tg) ATV Na [1].

Thermal Analysis Glass Transition Solid-State Characterization

Amorphous Atorvastatin Magnesium vs. Calcium: Lower Physical Stability as Measured by Devitrification Tendency

The ease of devitrification (recrystallization from the amorphous state) is a direct measure of physical stability. In a comparative study, the devitrification tendency of amorphous salts was assessed using isothermal crystallization and the reduced crystallization temperature method. The study found that ATV Mg and ATV Na had a significantly greater tendency to devitrify than ATV Ca, with the ease of devitrification following the order: ATV Na ∼ ATV Mg ≫ ATV Ca [1].

Crystallization Kinetics Devitrification Amorphous Stability

Atorvastatin Magnesium vs. Calcium: Comparable LDL-C Reduction Efficacy in Clinical Use

While the salt form can impact physicochemical properties, the clinical efficacy of atorvastatin salts in lowering low-density lipoprotein cholesterol (LDL-C) is generally considered comparable. The active moiety is the atorvastatin acid, and the FDA label for atorvastatin calcium states that food decreases its absorption rate but does not alter the extent of LDL-C reduction [1]. Further, large trials of statins, including atorvastatin, have consistently shown an LDL-C reduction of 35% to 65%, and this effect is primarily attributed to the statin molecule's action on HMG-CoA reductase, not the specific counterion [2].

Pharmacodynamics LDL Cholesterol Clinical Efficacy

Atorvastatin Magnesium Formulation Stability: Disclosed in Patent Literature

The intellectual property landscape provides evidence of the unique formulation requirements for atorvastatin magnesium. Patent WO2008078341A2 is specifically directed towards stable pharmaceutical formulations of the magnesium salt, claiming compositions that can remain stable for extended periods. The patent describes achieving specific impurity profiles (e.g., total impurities less than 0.6% w/w and lactone impurity less than 0.1% w/w) after storage under various conditions [1].

Formulation Stability Pharmaceutical Composition Patent

Best Research and Industrial Application Scenarios for Atorvastatin Magnesium


Development of Amorphous Solid Dispersions with Enhanced Thermal Stability

Given its 1-2% chemical degradation at 80°C compared to ~5% for the calcium salt [1], atorvastatin magnesium is a preferred starting material for developing amorphous solid dispersions via hot melt extrusion or other high-temperature processing techniques. Its intermediate glass transition temperature [1] also provides a favorable balance between physical stability and processability, making it suitable for screening polymer matrices and optimizing manufacturing parameters for improved oral bioavailability.

Formulation and Stability Studies for Generic Drug Development

The unique stabilization requirements for the magnesium salt, as evidenced by dedicated patents claiming impurity profiles of total impurities <0.6% w/w [2], make it a critical compound for research into generic drug formulations. Scientists in analytical development and formulation can use atorvastatin magnesium to investigate novel stabilizing excipient combinations and develop robust, non-infringing pharmaceutical compositions. The specific degradation pathways and devitrification tendency [1] offer clear, quantifiable endpoints for comparative stability studies.

Comparative Physicochemical Characterization of Counterion Effects

For fundamental pharmaceutics research, atorvastatin magnesium serves as a key model compound to study the impact of divalent counterions on amorphous solid-state properties. Its well-defined Tg rank (intermediate between Na and Ca salts) and distinct chemical and physical stability profiles [1] provide a robust dataset for developing and validating predictive models of glass-forming ability, molecular mobility, and crystallization kinetics. This makes it an essential tool for academic and industrial pre-formulation screening programs.

Analytical Method Development and Reference Standard Qualification

The distinct solid-state properties and impurity profiles of atorvastatin magnesium necessitate specific analytical methods. Its use as a reference standard is crucial for calibrating instruments like Differential Scanning Calorimetry (DSC) for Tg measurements [1] and for validating HPLC methods designed to separate and quantify process-related impurities and degradants unique to the magnesium salt formulation [2]. This ensures the accuracy and reliability of quality control testing during pharmaceutical manufacturing.

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